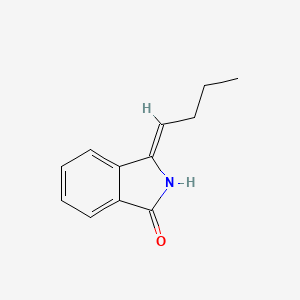![molecular formula C15H15ClN4O2S B12338867 Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-5-chloro-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B12338867.png)
Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-5-chloro-1-methyl-1H-benzo[d]imidazole-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-5-chloro-1-methyl-1H-benzo[d]imidazole-6-carboxylate is a complex organic compound featuring an imidazole ring, a benzimidazole core, and various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-5-chloro-1-methyl-1H-benzo[d]imidazole-6-carboxylate typically involves multi-step organic reactions. The reaction conditions often involve the use of catalysts such as nickel or N-heterocyclic carbenes (NHCs) and may require specific temperatures and solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of microwave-assisted synthesis and other advanced techniques can also enhance the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-5-chloro-1-methyl-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole and benzimidazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Nucleophilic and electrophilic substitutions can occur at various positions on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP), reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or benzimidazole rings .
Aplicaciones Científicas De Investigación
Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-5-chloro-1-methyl-1H-benzo[d]imidazole-6-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-5-chloro-1-methyl-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and benzimidazole rings can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: Shares the benzimidazole core but lacks the imidazole ring and other substituents.
Methyl benzimidazole derivatives: Compounds with similar structures but different substituents, offering varying properties and applications.
Uniqueness
Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-5-chloro-1-methyl-1H-benzo[d]imidazole-6-carboxylate is unique due to its combination of imidazole and benzimidazole rings, along with specific functional groups that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific research and industrial applications .
Propiedades
Fórmula molecular |
C15H15ClN4O2S |
|---|---|
Peso molecular |
350.8 g/mol |
Nombre IUPAC |
methyl 6-chloro-2-(2-imidazol-1-ylethylsulfanyl)-3-methylbenzimidazole-5-carboxylate |
InChI |
InChI=1S/C15H15ClN4O2S/c1-19-13-7-10(14(21)22-2)11(16)8-12(13)18-15(19)23-6-5-20-4-3-17-9-20/h3-4,7-9H,5-6H2,1-2H3 |
Clave InChI |
GASPYEVHORSCBT-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C(=C2)C(=O)OC)Cl)N=C1SCCN3C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![zinc;(1Z,11Z,20Z,28Z)-6,15,24,33-tetratert-butyl-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene](/img/structure/B12338850.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde](/img/structure/B12338851.png)
![4(3H)-Quinazolinone, 7-methoxy-2-[4-(1-methylethyl)-2-thiazolyl]-](/img/structure/B12338858.png)



![1H-Pyrrolo[3,2-b]pyridine-3-carboxaldehyde, 2-chloro-1-methyl-](/img/structure/B12338876.png)

